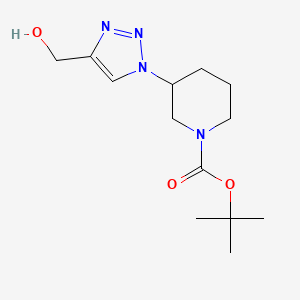

tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a 1,2,3-triazole ring substituted with a hydroxymethyl group at position 4, linked to the piperidine ring at position 2. Its molecular formula is C₁₄H₂₄N₄O₃ (MW: 296.37 g/mol), with a purity ≥95% . The hydroxymethyl group enhances hydrophilicity and provides a reactive site for further functionalization, making it valuable in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

tert-butyl 3-[4-(hydroxymethyl)triazol-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)16-6-4-5-11(8-16)17-7-10(9-18)14-15-17/h7,11,18H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYQSOUWCBJVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The key synthetic approach to tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves:

- Starting from tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate or tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as the piperidine scaffold.

- Employing copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to construct the 1,2,3-triazole ring.

- Functionalizing the triazole ring with a hydroxymethyl group at the 4-position.

This one-pot click chemistry approach yields the desired triazolyl-piperidine carboxylate derivatives with high purity and good yields.

Detailed Preparation Method Using Click Chemistry

A representative preparation method is described as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | tert-Butyl 4-(propioloyloxy)piperidine-1-carboxylate + Alkyl/Aryl Azides | Reaction in DMF with CuI (10 mol%) and DIPEA (1.5 eq) at 0 °C for 5 minutes | High purity (>95%), isolated yields 90–97% |

| 2 | Quenching with ice-cold water, filtration, drying under vacuum | Isolation of solid product | Efficient and straightforward work-up |

| 3 | Washing with anhydrous diethyl ether | Purification step | Removes impurities |

This method produces tert-butyl 1H-1,2,3-triazole-4-carbonyl piperidine-1-carboxylate derivatives, including the hydroxymethyl-substituted triazole, with excellent yields and purity.

Alternative Synthetic Routes and Functional Group Transformations

Other synthetic routes to obtain the tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate intermediate, which is a key precursor, include:

These methods provide versatility in modifying the piperidine scaffold and installing the hydroxymethyl group or other substituents necessary for subsequent triazole formation.

Data Table Summarizing Preparation Methods

| Compound/Intermediate | Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| tert-Butyl 4-(propioloyloxy)piperidine-1-carboxylate + Azides | CuAAC click chemistry | CuI (10 mol%), DIPEA (1.5 eq), DMF | 0 °C, 5 min | 90–97% | One-pot, high purity |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Nucleophilic substitution | N-Boc-4-piperidinemethanol, 2-bromo-4-chloro-5-nitropyridine | DMF, rt, overnight | 62% | Intermediate for further modifications |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Base-mediated coupling | Potassium tert-butoxide, aryl chlorides | DMSO, 20 °C, 1 h | 60% | Used for ether linkage formation |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Mitsunobu reaction | DIAD, triphenylphosphine, phenols | THF, 0–35 °C, 8–24 h | 17 g isolated or 74% | Ether formation with phenolic partners |

Practical Considerations

- Solvent choice (DMF, DMSO, THF) is critical for solubility and reaction kinetics.

- Temperature control (0 °C for click chemistry, room temperature or slightly elevated for other steps) optimizes yield and selectivity.

- Use of an inert atmosphere is recommended for sensitive steps to prevent oxidation of copper catalyst or other reagents.

- Purification is generally achieved by simple filtration and washing or silica gel chromatography depending on the step.

- The hydroxymethyl group remains intact throughout the synthesis, allowing for further functionalization if needed.

Chemical Reactions Analysis

tert-Butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The triazole ring can undergo reduction reactions under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's triazole ring is known for its biological activity, particularly in the development of antifungal agents and enzyme inhibitors. The hydroxymethyl group enhances solubility and bioavailability, making it a candidate for drug formulation.

Case Studies:

- Antifungal Activity : Research has shown that triazole derivatives exhibit potent antifungal properties. Studies indicate that compounds similar to tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate demonstrate significant activity against various fungal strains, potentially serving as alternatives to existing antifungal medications.

Agricultural Science

The compound's structure allows for potential applications in agrochemicals. Its ability to interact with plant enzymes could lead to the development of new herbicides or fungicides.

Case Studies:

- Pesticide Development : Compounds with triazole functionalities have been explored for their effectiveness in pest control. Research indicates that the incorporation of such structures can enhance the efficacy of existing agricultural chemicals.

Materials Science

The unique chemical structure of this compound allows for its use in synthesizing novel polymers and materials.

Case Studies:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of functionalized polymers with specific properties. These polymers may find applications in coatings and adhesives due to their enhanced mechanical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can form coordination complexes with metal ions, influencing enzymatic activity. The piperidine ring may interact with neurotransmitter receptors, modulating their function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural and functional differences between the target compound and analogous tert-butyl piperidine-triazole derivatives:

Physicochemical Properties

| Property | Target Compound | TBS-Protected Analogue | Fluorophenyl Analogue |

|---|---|---|---|

| Solubility | Moderate (polar) | Low (lipophilic TBS group) | Low (aromatic) |

| Stability | Prone to oxidation | High (TBS protection) | High |

| Reactivity | Reactive -CH₂OH site | Inert until deprotected | Electrophilic fluorophenyl |

Biological Activity

Tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a synthetic compound notable for its potential biological activities. It combines a piperidine structure with a triazole moiety, which is often associated with diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 268.31 g/mol

- CAS Number : 2059993-08-5

Structural Features

The compound features:

- A triazole ring , which is known for its role in biological activity and interaction with various biological targets.

- A piperidine ring , which enhances the compound's lipophilicity and may influence its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The triazole moiety can act as a ligand for various enzymes, potentially inhibiting their activity. This is significant in drug design where enzyme modulation is a therapeutic target.

- Receptor Binding : The compound may bind to receptors in the central nervous system or other tissues, influencing physiological responses.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazole derivatives. For instance:

| Study | Compound | Activity | Target Organisms |

|---|---|---|---|

| Chohan et al. (2013) | Triazole Schiff Bases | Significant antibacterial and antifungal activity | Gram-positive and Gram-negative bacteria, fungi |

| BenchChem (2024) | Tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine | Modulates enzyme activity | Various enzymes |

These findings suggest that tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine may exhibit similar antimicrobial properties due to the presence of the triazole ring.

Cytotoxicity Studies

Preliminary cytotoxicity assays indicate that compounds containing triazole groups can exhibit varying degrees of cytotoxic effects on cancer cell lines. The specific cytotoxicity profile of tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine has not been extensively documented but aligns with trends observed in related compounds.

Case Studies

In a recent study focusing on triazole derivatives:

"The synthesized triazole compounds demonstrated notable inhibitory effects against specific cancer cell lines and showed promise as potential anticancer agents" .

This underscores the importance of further exploring the biological activities of tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine in cancer research.

Q & A

Q. What are the key synthetic strategies for tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate?

The synthesis typically involves two main steps:

- Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the 1,2,3-triazole core. Optimized conditions include CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a water/tert-butanol mixture at room temperature, yielding 65–75% efficiency .

- Piperidine Coupling : The tert-butyl piperidine-1-carboxylate moiety is introduced via nucleophilic substitution or coupling reactions. For example, Boc protection using di-tert-butyl dicarbonate (Boc₂O) with DMAP in dichloromethane (0°C to RT) achieves 80–85% yield .

Q. Which spectroscopic methods are critical for structural elucidation?

- 1H/13C NMR : Confirms proton environments (e.g., triazole protons at δ 7.8–8.2 ppm) and carbon assignments (e.g., tert-butyl carbons at δ 28–30 ppm) .

- IR Spectroscopy : Identifies functional groups (hydroxyl stretch at ~3400 cm⁻¹, triazole C-N stretch at 1600 cm⁻¹) .

- HRMS : Validates molecular weight (calculated m/z 295.34 for [M+H]⁺) and purity .

Q. What safety protocols are essential during handling?

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Emergency Measures : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Questions

Q. How can conflicting solubility data in polar aprotic solvents be resolved?

Discrepancies often arise from crystallinity variations or impurities. Standardize testing conditions (25°C, 1 atm) and quantify solubility via UV-Vis spectroscopy (λmax ~260 nm). Pre-purify the compound via recrystallization (e.g., ethyl acetate/hexane) to eliminate batch-specific impurities .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to assess activation barriers for substitutions at the hydroxymethyl group.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. DMF) on reaction pathways. The triazole ring’s electron-withdrawing nature lowers nucleophilic attack energy by ~15 kcal/mol compared to non-triazole analogs .

Q. How can byproduct formation during Boc protection be minimized?

- Excess Reagent : Use Boc₂O (1.5–2.0 equiv.) with DMAP (0.1 equiv.) to ensure complete amine protection.

- Purification : Silica gel chromatography (hexane/EtOAc, 3:1 → 1:1 gradient) removes unreacted starting materials. LC-MS monitoring detects early-stage byproducts (e.g., di-Boc adducts) .

Q. What strategies validate biological activity data inconsistencies?

- Purity Assurance : Confirm ≥95% purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Assay Reproducibility : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity). Contradictions in IC₅₀ values may stem from solvent residues (e.g., DMSO >1% alters protein stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.